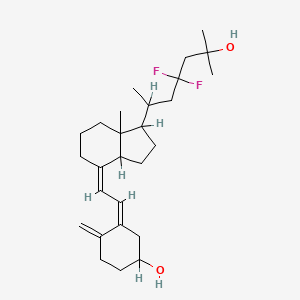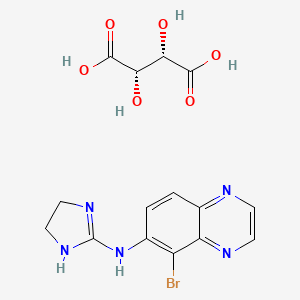
Brimonidine D-tartrate
Descripción general
Descripción
Brimonidine Tartrate is an imidazole derivative and a selective alpha-2 adrenergic receptor agonist. Its molecular interaction causes vasoconstriction, leading to decreased production of aqueous humor and increased outflow, primarily used in the treatment of glaucoma to reduce intraocular pressure (Brimonidine Tartrate, 2020).
Synthesis Analysis
The synthesis of Brimonidine Tartrate involves several key steps, starting from triaminobenzene, which is prepared by the reduction of 2,4-dinitroaniline. The process includes cyclization, bromination, isothiocyanation, condensation, another cyclization, and finally, salt formation with L-tartaric acid, yielding Brimonidine Tartrate with an overall yield of 35% (Ge Zong, 2002).
Molecular Structure Analysis
Brimonidine Tartrate's effectiveness as a selective alpha-2 adrenergic receptor agonist is largely attributed to its molecular structure. The tartrate salt form enhances its solubility and stability, making it effective for ocular administration. However, specific details on its molecular structure analysis are not directly provided in the referenced papers.
Chemical Reactions and Properties
While specific chemical reactions involving Brimonidine Tartrate are not detailed in the available research, its ability to react with various compounds for analytical purposes, such as derivatization with NBD-Cl for determination in ophthalmic solutions, indicates its reactive nature and chemical versatility (F. Ibrahim et al., 2015).
Physical Properties Analysis
Brimonidine Tartrate is hydrophilic, a quality that underlines the challenges in ocular delivery due to frequent administration requirements. This property is crucial for formulating delivery systems like niosomes to enhance ocular bioavailability (Alaa Emad Eldeeb et al., 2019).
Chemical Properties Analysis
The chemical properties of Brimonidine Tartrate, such as its stability and compatibility with various formulations, have been explored to enhance its delivery and efficacy. For instance, its encapsulation in nanoparticles aims to improve permeation through physiological barriers in the eyes, indicating its stability and reactivity in pharmaceutical formulations (P. Sharma & M. Chauhan, 2020).
Aplicaciones Científicas De Investigación
Ocular Hypertension and Glaucoma Management
Brimonidine D-tartrate is widely researched for its effectiveness in managing ocular conditions like glaucoma and ocular hypertension. A study demonstrated that Brimonidine tartrate, when applied topically, significantly reduced intraocular pressure (IOP) in patients with elevated IOPs, showing potential as a long-term treatment agent for these conditions (Derick et al., 1997).
Improving Ocular Drug Delivery
Research has focused on enhancing the ocular delivery of Brimonidine tartrate. One study developed proniosomes to overcome the instability issues of niosomes, aiming to improve the ocular bioavailability and residence time of Brimonidine tartrate. The study found significant improvement in ocular bioavailability compared to a commercial formulation (Eldeeb et al., 2019).
Development of Nanoemulsions
Nanoemulsion formulations of Brimonidine tartrate have been explored to enhance its permeability, onset of action, and therapeutic effect. These nanoemulsions showed promising results in reducing droplet size and improving drug release profiles, indicating their potential for chronic ocular diseases (Rimple & Newton, 2018).
Effects on Retinal Blood Flow
A study investigated the effects of topical Brimonidine tartrate on retinal capillary blood flow in patients with ocular hypertension. The results indicated that Brimonidine effectively reduced intraocular pressure without altering retinal capillary blood flow, offering a safer profile for patients with ocular hypertension (Carlsson et al., 2000).
Cubosomes for Enhanced Permeability
The development of Brimonidine tartrate-loaded cubosomes aimed to improve its ocular bioavailability and prolong its effect in treating glaucoma. These cubosomal formulations showed enhanced permeability and sustained release patterns, indicating their potential in glaucoma treatment (Eldeeb et al., 2019).
Neuroprotective Potential
Brimonidine tartrate has been investigated for its potential neuroprotective effects. A study showed that it upregulated the expression of brain-derived neurotrophic factor in rat retinal ganglion cells, suggesting a mechanism for its neuroprotective properties in optic neuropathies, including glaucoma (Gao et al., 2002).
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine;(2S,3S)-2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHBYNSSDLTCRG-WUUYCOTASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426066 | |
| Record name | Brimonidine D-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alphagan P | |
CAS RN |
1400635-36-0, 70359-46-5 | |
| Record name | Brimonidine D-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Brimonidine Tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



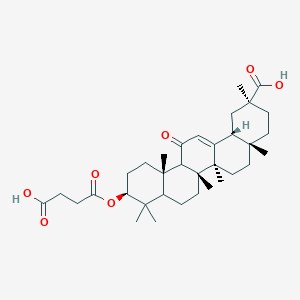
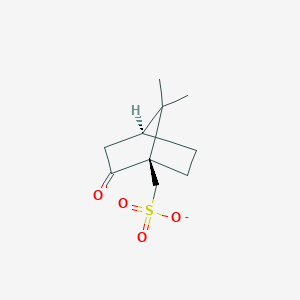
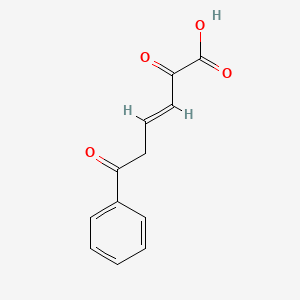

![4,6-diphenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-2-amine](/img/structure/B1237297.png)
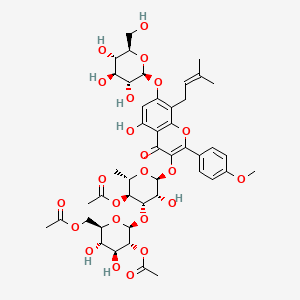
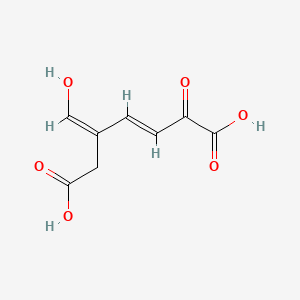
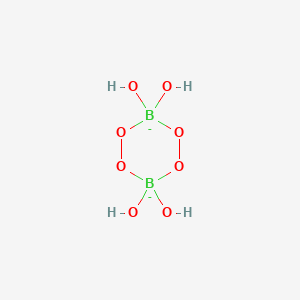
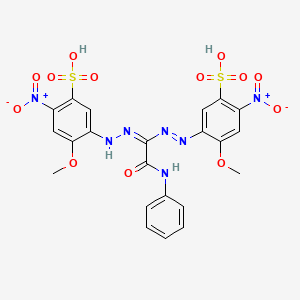
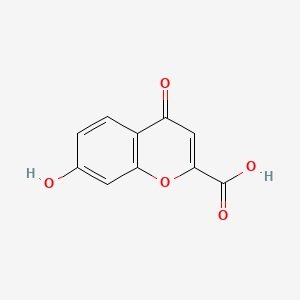
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237308.png)
![(1S,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1237310.png)
![N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2,2-diphenylacetamide](/img/structure/B1237311.png)
